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Compound of Interest

2-(Methylthio)oxazolo[4,5-
Compound Name:
bjpyridine

Cat. No.: B062820

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-
(Methylthio)oxazolo[4,5-b]pyridine

Abstract

The fused heterocyclic scaffold, 2-(Methylthio)oxazolo[4,5-b]pyridine, represents a
cornerstone in modern medicinal chemistry. Recognized as a "privileged structure,"” this
molecule provides a versatile platform for the development of novel therapeutic agents
targeting a wide array of human diseases.[1] Its strategic combination of a pyridine ring, an
oxazole ring, and a synthetically malleable methylthio group allows for precise structural
modifications to fine-tune biological activity and pharmacokinetic properties. This guide offers
an in-depth exploration of the core physicochemical properties, spectroscopic profile, chemical
reactivity, and synthesis of 2-(Methylthio)oxazolo[4,5-b]pyridine. We will delve into the
causality behind its synthetic routes and its functional role in the design of next-generation
kinase inhibitors, anti-inflammatory agents, and antibacterial compounds, providing researchers
and drug development professionals with a comprehensive resource for leveraging this potent
scaffold.

Molecular Structure and Core Physicochemical
Properties
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The foundational characteristics of a molecule dictate its behavior in both chemical and
biological systems. Understanding these properties is the first step in rational drug design.

Chemical Identity

The unambiguous identification of 2-(Methylthio)oxazolo[4,5-b]pyridine is established by its
chemical formula, molecular weight, and registry numbers.

Diagram 1: Chemical Structure of 2-(Methylthio)oxazolo[4,5-b]pyridine

A 2D representation of 2-(Methylthio)oxazolo[4,5-b]pyridine.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of the title compound.
These parameters are critical for predicting its behavior in various solvents, its ability to cross
biological membranes, and its general handling and storage requirements.

Property Value Source
CAS Number 169205-95-2 [2][3]
Molecular Formula C7HeN20S [4]
Molecular Weight 166.2 g/mol [1]14]
Appearance White solid/powder [2]
Melting Point 59-62 °C [5]
Boiling Point 288.5 °C at 760 mmHg [5]
Purity >97-99% (Typical commercial) [2]

Store at room temperature,
Storage ) )
sealed in a dry environment

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of 2-
(Methylthio)oxazolo[4,5-b]pyridine. While specific spectra are proprietary to manufacturers,
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data from chemical suppliers and databases confirm the structure through techniques like
NMR, IR, and mass spectrometry.[6]

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl
protons of the thioether group (a singlet, likely around & 2.5-3.0 ppm) and distinct aromatic
protons from the pyridine ring.

e 13C NMR: The carbon NMR would display signals for the methyl carbon, the carbons of the
fused heterocyclic rings, and the key C2 carbon of the oxazole ring bonded to the sulfur
atom.

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+)
corresponding to the molecular weight of 166.2.

e Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands
for C=N, C=C, and C-O stretching within the heterocyclic core.

Synthesis and Mechanistic Considerations

The construction of the oxazolo[4,5-b]pyridine scaffold is a well-established process in organic
chemistry, with several reliable routes available. The choice of method often depends on the
desired scale, available starting materials, and tolerance for functional groups.

Primary Synthetic Pathway: Thiocarbamate Formation
and S-Methylation

The most common and efficient laboratory-scale synthesis begins with the commercially
available 2-amino-3-hydroxypyridine. This method is favored for its high yields and operational
simplicity.[1]

Step-by-Step Protocol:

» Dithiocarbamate Formation: 2-amino-3-hydroxypyridine is reacted with carbon disulfide
(CS2) in the presence of a strong base, typically potassium hydroxide (KOH) or sodium
hydroxide (NaOH), in a polar solvent like ethanol or methanol. The proximate amino and
hydroxyl groups cyclize onto the carbon disulfide to form a dithiocarbamate intermediate.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://m.chemicalbook.com/SpectrumEN_169205-95-2_HNMR.htm
https://www.benchchem.com/product/b062820
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e In-Situ S-Methylation: Without isolating the intermediate, an electrophilic methylating agent,
such as methyl iodide (CHsl) or dimethyl sulfate ((CH3)2S0a), is added directly to the
reaction mixture. This results in the S-methylation of the dithiocarbamate, followed by
cyclization and elimination to yield the final product, 2-(Methylthio)oxazolo[4,5-b]pyridine.

[1]

o Workup and Purification: The reaction mixture is typically neutralized, and the crude product
precipitates. It can then be collected by filtration and purified by recrystallization or column
chromatography.

Diagram 2: Primary Synthesis of 2-(Methylthio)oxazolo[4,5-b]pyridine

G-Amino-S-hyd roxypyriding

1. CS2, KOH
2. CHsl

G—(Methylthio)oxazolo[4,5-b]pyridin9

Click to download full resolution via product page

A simplified workflow for the primary synthesis route.

Alternative Pathway: Acid-Catalyzed Condensation

An alternative approach involves the direct condensation of 2-amino-3-hydroxypyridine with a
suitable carboxylic acid derivative.[1] To install the methylthio group, a reagent like
methylthioacetic acid could be used. This reaction is typically promoted by a strong acid and
dehydrating agent, such as polyphosphoric acid (PPA), or by using a solid-supported catalyst
like silica-supported perchloric acid (HCIO4-SiO2z), which simplifies workup and aligns with
green chemistry principles.[1][7]
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Expertise & Causality: The two-step dithiocarbamate route is often preferred due to the high
reactivity and commercial availability of carbon disulfide and methyl iodide. The acid-catalyzed
condensation, while more direct, may require harsher conditions (elevated temperatures) and
the synthesis of specialized carboxylic acid derivatives, potentially lowering the overall
efficiency for this specific substitution pattern.

Chemical Reactivity and Synthetic Utility

The true power of 2-(Methylthio)oxazolo[4,5-b]pyridine in drug discovery lies in its
predictable and versatile reactivity. The 2-methylthio group is not merely a static substituent; it
is a key functional handle for molecular diversification.

Nucleophilic Aromatic Substitution (SnAr)

The methylthio (-SCH3s) group is an excellent leaving group, making the C2 position of the
oxazole ring highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its
use as a synthetic intermediate.[1]

e Mechanism: Electron-withdrawing effects from the heterocyclic system activate the C2
position. Nucleophiles, such as primary or secondary amines, can readily displace the
methylthio group to forge new C-N bonds, yielding a diverse library of 2-amino-oxazolo[4,5-
b]pyridines.

o Application: This reaction is fundamental for structure-activity relationship (SAR) studies. By
systematically introducing different amines, researchers can probe the binding pocket of a
biological target and optimize for potency, selectivity, and pharmacokinetic properties.

Oxidation of the Sulfur Atom

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding
sulfoxide or sulfone.[1]

» Reagents: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or
hydrogen peroxide (H20:2). The degree of oxidation (to sulfoxide or sulfone) can be
controlled by the stoichiometry of the oxidant and the reaction conditions.
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» Impact: Oxidation significantly alters the electronic and steric properties of the substituent.
The resulting sulfoxides and sulfones are more polar and can act as hydrogen bond
acceptors, which can lead to dramatic changes in biological activity and solubility.[1]

Diagram 3: Key Reactions of 2-(Methylthio)oxazolo[4,5-b]pyridine

2-Amino Derivativa

Sulfoxide/Sulfone Derivativa

RIR2NH (SnAr)

[O] (e.g., m-CPBA)

S

G-(Methylthio)oxazolom,5-b]pyridine

Click to download full resolution via product page

Versatility of the methylthio group as a synthetic handle.

Transition Metal-Catalyzed Cross-Coupling

While the methylthio group is typically used in substitution reactions, the pyridine portion of the
scaffold can be functionalized using transition metal catalysis. If a halo-substituted version of
the scaffold is used, powerful C-C and C-N bond-forming reactions like Suzuki and Heck
couplings can be employed to introduce further complexity.[4]

Applications in Drug Discovery and Medicinal
Chemistry

The oxazolo[4,5-b]pyridine scaffold is prevalent in compounds with significant biological activity.
The 2-methylthio derivative serves as a crucial starting point for many of these.

« Anti-Inflammatory Agents: Derivatives have been identified as potent modulators of the a7
nicotinic acetylcholine receptor (a7 nAChR) and inhibitors of Glycogen Synthase Kinase-3[3
(GSK-3p).[4] GSK-3p inhibitors, in particular, have shown promising in vivo anti-inflammatory
effects by reducing levels of pro-inflammatory cytokines like TNF-a and IL-6.[4]
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e Antibacterial Agents: The scaffold is considered an analogue of purine bases (adenine and
guanine), suggesting it may interfere with nucleic acid synthesis or inhibit key bacterial
enzymes like DNA gyrase.[8] Derivatives have demonstrated potent activity against
pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][7][8]

o Antitumor Agents: Researchers have designed and synthesized 2-(substituted-
phenyl)oxazolo[4,5-b]pyridine derivatives that function as inhibitors of human DNA
topoisomerase lla (hTopo lla), a critical target in cancer therapy.[9]

¢ Antiparasitic Research: Analogues of this scaffold have emerged as promising lead
compounds in the fight against trypanosomiasis.[4]

Conclusion

2-(Methylthio)oxazolo[4,5-b]pyridine is far more than a simple heterocyclic compound; itis a
validated and highly valuable platform for innovation in drug discovery. Its robust synthesis,
predictable reactivity, and the proven biological relevance of its derivatives make it an
indispensable tool for medicinal chemists. The strategic importance of the 2-methylthio group
as a versatile functional handle allows for the rapid generation of compound libraries,
accelerating the hit-to-lead optimization process. As researchers continue to explore novel
biological targets, the utility of this privileged scaffold is poised to expand, cementing its role in
the development of future therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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